(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate
Brand Name: Vulcanchem
CAS No.: 9004-39-1
VCID: VC20760364
InChI: InChI=1S/C36H54O19.C28H38O19.C12H22O11/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5;1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h19-20,29-36H,9-18H2,1-8H3;19-28H,9-10H2,1-8H3;3-20H,1-2H2
SMILES: CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Molecular Formula: C76H114O49
Molecular Weight: 1811.7 g/mol

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate

CAS No.: 9004-39-1

Cat. No.: VC20760364

Molecular Formula: C76H114O49

Molecular Weight: 1811.7 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate - 9004-39-1

Specification

CAS No. 9004-39-1
Molecular Formula C76H114O49
Molecular Weight 1811.7 g/mol
IUPAC Name 2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[4,5,6-tri(propanoyloxy)-3-[3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate
Standard InChI InChI=1S/C36H54O19.C28H38O19.C12H22O11/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5;1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h19-20,29-36H,9-18H2,1-8H3;19-28H,9-10H2,1-8H3;3-20H,1-2H2
Standard InChI Key HKQOBOMRSSHSTC-UHFFFAOYSA-N
Isomeric SMILES CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
SMILES CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Canonical SMILES CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Melting Point Mp 306 ° (triacetate form)

Introduction

Structural Analysis and Characterization

Nomenclature and Chemical Identity

The compound name represents three related structures with the same carbohydrate backbone. The first segment describes a disaccharide with hydroxyl groups, the second depicts its acetylated derivative, and the third indicates a propanoylated derivative. The core structure appears to be a disaccharide composed of two pyranose rings joined by a glycosidic linkage.

From its nomenclature, we can identify:

  • Base structure: Two oxane (pyranose) rings with specific stereochemistry

  • First form: Contains multiple hydroxyl groups

  • Second form: Contains acetoxy (acetylated) groups

  • Third form: Contains propanoyloxy (propanoylated) groups

Stereochemical Configuration

PropertyNative FormAcetylated DerivativePropanoylated Derivative
SolubilityLikely water-soluble due to hydroxyl groupsDecreased water solubility, increased organic solvent solubilityFurther decreased water solubility, increased lipophilicity
Molecular WeightLowerIntermediateHighest
Melting PointHigher due to hydrogen bondingLower due to disrupted hydrogen bondingLowest among the three forms
AppearanceLikely crystalline solidLikely crystalline to amorphousLikely amorphous

The physical properties of the hydroxylated form would be similar to other disaccharides, featuring multiple hydroxyl groups that contribute to hydrogen bonding and increased water solubility.

Conformational Analysis

Pyranose Ring Conformations

Carbohydrate rings can adopt various conformations that significantly impact their biological activity and chemical properties. As described in glycoside hydrolase research, pyranose rings can exhibit several conformational states :

  • Chair conformers: The most stable conformations with two out-of-plane atoms on opposite sides of the ring plane

  • Boat conformers: Feature two out-of-plane atoms on opposite sides of the ring plane

  • Half-chair conformers: Display four consecutive atoms in the same plane

  • Envelope conformers: Have only one out-of-plane atom

  • Skew-boat conformers: Exhibit three consecutive atoms in the same plane

For this particular compound, the pyranose rings likely adopt chair conformations in solution, typically the 4C1 conformation for D-pyranoses, which represents the lowest energy state for most hexoses .

Glycosidic Linkage Analysis

Chemical Reactivity and Modifications

Acylation Reactions

The transformation from the native hydroxylated form to acetylated and propanoylated derivatives occurs through acylation reactions. These modifications significantly alter the compound's physical and chemical properties.

Acylation reactions involve:

  • Nucleophilic attack by the hydroxyl oxygen on the acyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of the leaving group to form the ester

The acetylated and propanoylated derivatives demonstrate how strategic modifications of carbohydrate hydroxyl groups can modulate physical properties and biological activity. Similar reaction mechanisms are observed in glycoside hydrolases, which utilize acid/base catalysis with retention or inversion of the anomeric configuration .

Reactivity Pattern

The reactivity of hydroxyl groups in pyranoses follows a general pattern where primary hydroxyl groups (hydroxymethyl) react more readily than secondary hydroxyl groups. This selectivity can be exploited for targeted modifications:

Hydroxyl PositionRelative ReactivitySteric Considerations
Primary (CH2OH)HighestLeast hindered
Equatorial SecondaryIntermediateModerately hindered
Axial SecondaryLowestMost hindered

The synthesis of C-oligosaccharides through C(sp3)-H glycosylation demonstrates the importance of stereoselectivity in carbohydrate chemistry, where site- and stereoselectivity can be achieved through careful selection of reaction conditions .

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